molecular formula C8H5F2N3O2 B2554151 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 2248355-01-1

8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B2554151
CAS No.: 2248355-01-1
M. Wt: 213.144
InChI Key: FUEHWZVALFHGEN-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development. The presence of the difluoromethyl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical and biological studies .

Preparation Methods

The synthesis of 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe carboxylic acid group is often introduced via oxidation reactions .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the binding affinity and specificity of the compound to its targets. The pathways involved often include inhibition of key metabolic processes in microorganisms, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar compounds to 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid include other imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogues .

Properties

IUPAC Name

8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-6(10)5-7-12-3-4(8(14)15)13(7)2-1-11-5/h1-3,6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEHWZVALFHGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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